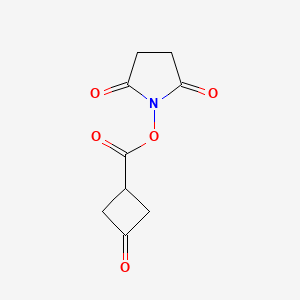
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate
概要
説明
“2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate” is a chemical compound with the molecular formula C9H9NO5 . It is used as a bifunctional linker for antibody-drug-conjugation (ADC) .
Molecular Structure Analysis
The molecular structure of this compound is represented by its molecular formula, C9H9NO5 . Detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.17 g/mol . Further physical and chemical properties are not available in the search results.科学的研究の応用
Anticonvulsant Agent Synthesis
Kamiński et al. (2015) conducted research on synthesizing new hybrid anticonvulsant agents, combining elements of known antiepileptic drugs with 2,5-Dioxopyrrolidin-1-yl derivatives. This study developed compounds with potential applications in epilepsy treatment, showing superior potency and safety profiles compared to some existing antiepileptic drugs (Kamiński et al., 2015).
Enhancing Monoclonal Antibody Production
Aki et al. (2021) discovered that a compound related to 2,5-Dioxopyrrolidin-1-yl benzamide could significantly increase monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is crucial for improving the efficiency and reducing the costs of monoclonal antibody-based medications (Aki et al., 2021).
Fluorescent Labeling of Biopolymers
Crovetto et al. (2008) synthesized a derivative of 2,5-Dioxopyrrolidin-1-yl for use in stable covalent labeling of biopolymers. This compound showed potential in homogeneous assay formats and nucleic acid probes, highlighting its applicability in biological research and diagnostics (Crovetto et al., 2008).
Synthesis of Heterobifunctional Coupling Agents
Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent involving 2,5-Dioxopyrrolidin-1-yl. This agent is vital for selective conjugation in protein and enzyme research, demonstrating the chemical's importance in bioconjugation and drug development (Reddy et al., 2005).
Biocatalytic Domino Reactions
Mohajer and Baharfar (2017) utilized 2,5-Dioxopyrrolidines in biocatalytic domino reactions to synthesize novel compounds. Their work shows the potential of these derivatives in facilitating complex chemical transformations, relevant to pharmaceutical synthesis and organic chemistry (Mohajer & Baharfar, 2017).
Controlling Isotope Effects in Proteomics
Zhang et al. (2002) explored the use of a 2,5-Dioxopyrrolidin-1-yl derivative in managing isotope effects during proteomic analysis. Their findings contribute to more precise and effective protein identification techniques, vital for biochemical research (Zhang et al., 2002).
作用機序
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the contraction of cardiac and smooth muscle and the regulation of high-threshold calcium spikes .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions, which can affect various cellular processes, including muscle contraction and neuronal signaling .
Biochemical Pathways
Given its interaction with cav 12 (L-type) channels, it can be inferred that it may influence pathways related to calcium signaling .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a low potential for drug-drug interactions .
Result of Action
The compound has shown potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents, while higher doses can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation by cytochrome P450 enzymes. The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, influencing its biological activity .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHHKYKCKPLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939412-81-4 | |
| Record name | 939412-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
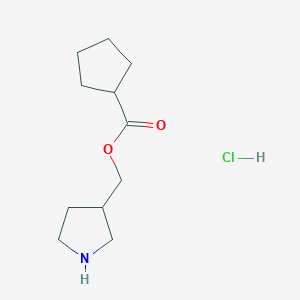
![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
![4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397371.png)
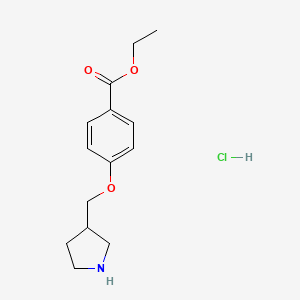

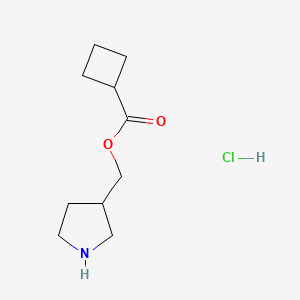
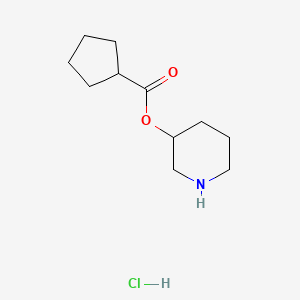
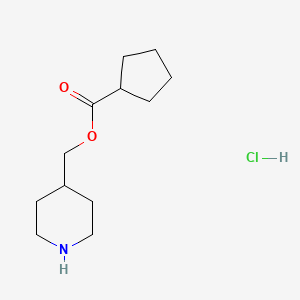

![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
